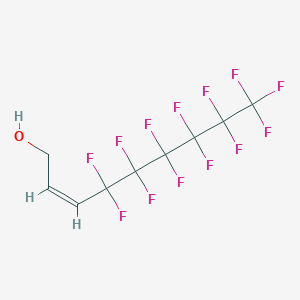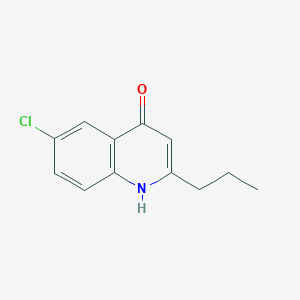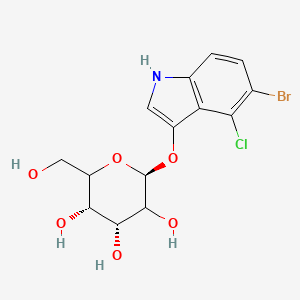
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is a chromogenic substrate used primarily for the detection of beta-glucosidase activity. This compound is widely utilized in molecular biology techniques such as gene expression analysis and reporter gene analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method One: Dissolve 5-bromo-4-chloro-3-indoxyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside in methanol, cool to 0°C, and add methanolic sodium methoxide. Stir for 5 hours, then filter through a cation exchange resin.
Method Two: Dissolve the compound in methanol, cool to 0°C, and add methanolic sodium methoxide. Stir for 3 hours, then filter through a cation exchange resin.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reagents: Methanolic sodium methoxide, beta-glucosidase.
Conditions: Low temperature (0°C) for synthesis, enzymatic conditions for hydrolysis.
Major Products:
Hydrolysis Product: 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form a blue product.
Scientific Research Applications
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is extensively used in various scientific research fields:
Chemistry: As a chromogenic substrate for detecting beta-glucosidase activity.
Biology: In gene expression analysis and reporter gene analysis.
Medicine: For the detection of beta-glucosidase activity in histochemistry and bacteriology.
Industry: Used in the sanitary analysis of shellfish and wastewater for the identification of Escherichia coli.
Mechanism of Action
The compound acts as a substrate for beta-glucosidase. When beta-glucosidase cleaves the glycosidic bond, it produces 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to form an intensely blue product. This color change is used to detect the presence and activity of beta-glucosidase .
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid, cyclohexylammonium salt: Also used as a chromogenic substrate for detecting beta-glucuronidase activity.
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Used for detecting beta-galactosidase activity.
Uniqueness: this compound is unique in its specific application for detecting beta-glucosidase activity, whereas similar compounds are used for detecting other enzyme activities.
Properties
Molecular Formula |
C14H15BrClNO6 |
|---|---|
Molecular Weight |
408.63 g/mol |
IUPAC Name |
(2S,4R,5S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8?,11-,12-,13?,14-/m1/s1 |
InChI Key |
OPIFSICVWOWJMJ-BCESSLCHSA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O)Cl)Br |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)


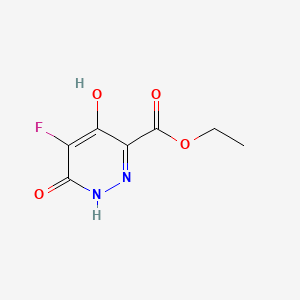


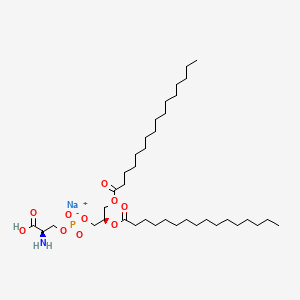
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)
